2-[(2-Methylpiperidin-1-yl)methyl]pyrazine
Description
2-[(2-Methylpiperidin-1-yl)methyl]pyrazine is a heterocyclic compound featuring a pyrazine ring connected via a methylene (-CH2-) bridge to a 2-methylpiperidine moiety. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is substituted with a bulky 2-methylpiperidinylmethyl group.
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-3-7-14(10)9-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNBQWHSCHYMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpiperidin-1-yl)methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methylpiperidin-1-yl)methyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Selected Pyrazine Derivatives
| Compound Name | Substituent on Pyrazine | Key Structural Differences |
|---|---|---|
| 2-Methylpyrazine | Methyl group at position 2 | Simplest alkyl-substituted pyrazine |
| 2-Ethylpyrazine | Ethyl group at position 2 | Larger alkyl chain vs. methyl |
| 2-(Piperidin-4-ylmethyl)pyrazine | Piperidin-4-ylmethyl group | Piperidine ring without methyl substituent |
| 2-[(Piperazin-1-yl)methyl]pyrazine | Piperazine-linked methylene group | Six-membered ring with two nitrogen atoms |
| 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine | 2-Methylpiperidinylmethyl group | Methyl group on piperidine ring |
- Simple Alkyl-Substituted Pyrazines: 2-Methylpyrazine and 2-ethylpyrazine exhibit substituent-dependent bioactivity. For instance, 2-methylpyrazine shows reduced efficacy in ciliary beat frequency assays but enhanced activity in oocyte pickup rate assays compared to unsubstituted pyrazine .
- Piperidine/Piperazine-Linked Pyrazines: 2-(Piperidin-4-ylmethyl)pyrazine () lacks the methyl group on the piperidine ring, which could lower steric hindrance and alter electronic properties. Piperidine’s single nitrogen atom (vs.
Physicochemical and Electrochemical Properties
Electrochemical Behavior :
Substituted pyrazines are studied for redox properties in flow batteries. Methyl groups act as electron-donating substituents, stabilizing reduced states, while carboxylic acid groups withdraw electrons . The target compound’s methylpiperidinylmethyl group may moderately donate electrons, though steric effects could limit electrochemical reversibility .Lipophilicity and Solubility : The methylpiperidinylmethyl group increases molecular weight (estimated ~235 g/mol) and logP compared to simpler pyrazines (e.g., 2-methylpyrazine: MW 94 g/mol, logP ~0.5). This suggests lower aqueous solubility but improved lipid membrane interaction .
Biological Activity
2-[(2-Methylpiperidin-1-yl)methyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine consists of a pyrazine ring substituted with a 2-methylpiperidine moiety. This structural configuration is significant as it influences the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 192.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antitumor Activity
Recent studies have indicated that pyrazine derivatives, including 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine, exhibit notable antitumor properties. A study focusing on various pyrazine derivatives demonstrated their effectiveness against cancer cell lines, with some compounds showing significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in cells resistant to conventional chemotherapy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazine derivatives has been explored in various research contexts. Compounds similar to 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine have shown promise in reducing inflammation markers in vitro, suggesting that they may serve as leads for developing new anti-inflammatory agents. The specific pathways involved often include inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Antimicrobial Activity
Pyrazine derivatives are also noted for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against a range of bacteria and fungi, making them candidates for further investigation as potential antimicrobial agents. The structure-function relationship indicates that modifications to the piperidine or pyrazine moieties can enhance antimicrobial efficacy .
The mechanisms by which 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine exerts its biological effects are multifaceted:
- Cell Signaling Modulation : The compound may interact with various receptors or enzymes involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, which can contribute to their neuroprotective effects by reducing oxidative stress .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Study 1: Antitumor Efficacy
In a recent study involving a series of pyrazole derivatives, 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that this compound significantly inhibited cell growth in MDA-MB-231 cells, with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Neuroprotective Effects
A study focused on neuroprotection demonstrated that certain pyrazole derivatives showed protective effects against oxidative stress-induced neuronal injury in SH-SY5Y cells. This suggests potential therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
